Succinic acid-13C4

Description

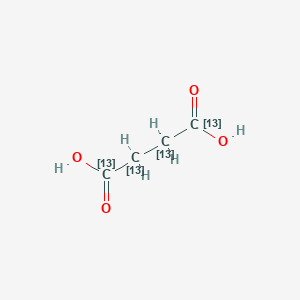

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584023 | |

| Record name | (~13~C_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-67-7 | |

| Record name | (~13~C_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201595-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Succinic acid-13C4: An In-depth Technical Guide for Researchers

An Overview of a Powerful Metabolic Tracer

Succinic acid-13C4 is a stable, isotopically labeled form of succinic acid, a key intermediate in the Krebs (TCA) cycle. In this labeled variant, all four carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This non-radioactive tracer allows researchers, scientists, and drug development professionals to meticulously track the metabolic fate of succinate (B1194679) in various biological systems. Its application is pivotal in metabolic flux analysis, pharmacokinetic studies, and as an internal standard for mass spectrometry, providing invaluable insights into cellular metabolism in both healthy and diseased states.

Core Properties and Specifications

This compound is a solid at room temperature with a high degree of isotopic and chemical purity, making it a reliable tool for sensitive analytical techniques. The key quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | ¹³C₄H₆O₄ | N/A |

| Molecular Weight | 122.06 g/mol | [1][2] |

| CAS Number | 201595-67-7 | [1][2] |

| Melting Point | 187-190 °C | [1] |

| Boiling Point | 235 °C | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [2] |

| Form | Solid | [1] |

| Storage Temperature | Room temperature | [1][2] |

Applications in Research and Drug Development

The unique properties of this compound make it an indispensable tool in several areas of scientific inquiry:

-

Metabolic Tracing and Flux Analysis: As a stable isotope-labeled metabolite, this compound is a powerful tracer to elucidate the dynamics of metabolic pathways, particularly the Krebs cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates (fluxes) of intracellular reactions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the effects of drugs on cellular metabolism.

-

Pharmacokinetic Studies: To distinguish between endogenously produced succinic acid and an exogenously administered dose, this compound is used as a surrogate analyte. This allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[3][4][5][6]

-

Internal Standard for Quantitative Analysis: In analytical techniques like mass spectrometry (MS), this compound serves as an ideal internal standard.[7] Its chemical similarity to endogenous succinic acid ensures comparable extraction and ionization efficiency, while its distinct mass allows for accurate quantification of the unlabeled analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol is adapted from a study investigating the pharmacokinetics and tissue distribution of ¹³C-labeled succinic acid in mice.[6][8]

1. Animal Handling and Dosing:

-

Male ICR mice are used for the study.

-

For intravenous (IV) administration, a single 10 mg/kg dose of this compound is administered.

-

For oral (PO) administration, a single 100 mg/kg dose is given.

2. Sample Collection:

-

Blood samples are collected at various time points post-administration via the retro-orbital plexus.

-

Plasma is separated by centrifugation.

-

For tissue distribution analysis, tissues (e.g., liver, kidney, heart, brain, adipose tissue) are collected after perfusion with saline.

3. Sample Preparation for LC-MS/MS Analysis:

-

Plasma: To 30 µL of plasma, add 120 µL of a methanol (B129727) solution containing a deuterated succinic acid internal standard (e.g., succinic acid-d4) for protein precipitation.[8]

-

Tissues: Homogenize tissue samples in a suitable buffer.

-

Centrifuge the samples to pellet proteins and other debris.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis:

-

Utilize a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[4]

-

Employ a suitable column for the separation of organic acids.

-

Use a gradient elution with mobile phases such as water and acetonitrile (B52724) with a formic acid modifier.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[6]

Metabolic Flux Analysis in Cell Culture

This protocol outlines a general workflow for conducting a ¹³C metabolic flux analysis experiment using this compound in cultured cells.[7]

1. Cell Culture and Labeling:

-

Culture cells to the desired confluence in a standard culture medium.

-

To initiate labeling, replace the standard medium with a medium containing a defined concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line to achieve isotopic steady state.[7]

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate.[7]

3. Sample Preparation:

-

Centrifuge the cell lysate to remove debris.

-

Evaporate the supernatant to dryness.

-

Reconstitute the dried metabolites in a solvent compatible with the analytical platform.

4. Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of succinate and other Krebs cycle intermediates.

5. Data Analysis:

-

Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

-

Utilize a computational flux analysis software package (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.[7][9]

Quantitative Data Presentation

The following tables summarize key quantitative data from a pharmacokinetic study using this compound in mice.[4][5][6]

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cmax (ng/mL) | - | 1357.5 ± 415.9 |

| Tmax (h) | - | 0.25 |

| AUC (ng·h/mL) | 2181.3 ± 224.2 | 327.9 ± 110.8 |

| t1/2 (h) | 0.56 ± 0.08 | - |

| Clearance (mL/h/kg) | 4574.5 ± 469.7 | - |

| Vd (mL/kg) | 520.8 ± 73.4 | - |

| Bioavailability (%) | - | 1.5 |

Table 2: Tissue Distribution of this compound in Mice Following Oral Administration (100 mg/kg)

| Tissue | AUC (ng·h/g) |

| Liver | 1234.9 ± 233.1 |

| Kidney | 310.8 ± 65.4 |

| Heart | 108.7 ± 22.3 |

| Brain | 45.2 ± 11.8 |

| Brown Adipose Tissue | 643.7 ± 155.9 |

| White Adipose Tissue | 432.1 ± 101.2 |

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice | MDPI [mdpi.com]

- 5. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Succinic acid-13C4 chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Succinic Acid-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of this compound. This isotopically labeled compound is a critical tool for researchers investigating cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for professionals in drug development assessing the metabolic impact of therapeutic agents.

Core Chemical Properties

This compound is a stable, non-radioactive isotopologue of succinic acid where all four carbon atoms are replaced with the 13C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis using mass spectrometry and a valuable probe for structural and quantitative studies by nuclear magnetic resonance spectroscopy.[1][2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data has been compiled from various suppliers and databases to provide a comprehensive reference.

| Property | Value | Reference(s) |

| IUPAC Name | Butanedioic acid-1,2,3,4-13C4 | [3] |

| Synonyms | (13C4)Succinic acid, Butanedioic acid-13C4 | [4][5] |

| CAS Number | 201595-67-7 | [1][4][5][6] |

| Molecular Formula | 13C4H6O4 | [3] |

| Molecular Weight | 122.06 g/mol | [1][4][6] |

| Appearance | White solid, crystalline powder | [1][6][7] |

| Melting Point | 187-190 °C | [1][6] |

| Boiling Point | 235 °C | [1][6] |

| Isotopic Purity | ≥99 atom % 13C | [1][6] |

| Chemical Purity | ≥98% | [4][5] |

| Solubility | Soluble in water, methanol, ethanol, acetone. Insoluble in benzene. | [7][8] |

| Storage Temperature | Room temperature, away from light and moisture. | [4][5] |

| SMILES String | O--INVALID-LINK--[13CH2][13CH2]--INVALID-LINK--=O | [1][6] |

| InChI Key | KDYFGRWQOYBRFD-JCDJMFQYSA-N | [1][6] |

Metabolic Significance and Signaling Pathways

Succinic acid is a key intermediate in the TCA cycle, a central hub of cellular metabolism for energy production.[5][9] The use of this compound allows for precise tracing of its metabolic fate through the latter stages of the TCA cycle.

Tracing this compound in the TCA Cycle

When this compound is introduced into a biological system, its four labeled carbons can be tracked as it is converted to fumarate, malate, and oxaloacetate. This provides a direct measure of the flux through succinate (B1194679) dehydrogenase and subsequent TCA cycle enzymes.

Succinate as a Signaling Molecule: The GPR91/SUCNR1 Pathway

Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10] This signaling is implicated in various physiological and pathological processes, including inflammation, hypertension, and fibrosis.[4][11] GPR91 couples to both Gq/11 and Gi/o proteins, initiating distinct downstream cascades.

Experimental Protocols

The use of this compound in metabolic studies requires robust experimental design and precise analytical methods. Below are detailed protocols for typical applications in NMR and mass spectrometry.

Metabolomics Experimental Workflow

A typical metabolomics workflow for tracing this compound involves several key stages, from sample preparation to data analysis. This process allows for the quantification of isotopic enrichment in downstream metabolites.[12]

Protocol 1: Analysis by NMR Spectroscopy

NMR spectroscopy is used to determine the specific positions of the 13C labels within metabolites, providing valuable structural information and constraints for metabolic flux analysis.[13][14]

1. Sample Preparation:

-

Cell/Tissue Extraction:

-

Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to remove cell debris and collect the supernatant.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[12]

-

-

Reconstitution:

2. NMR Data Acquisition:

-

Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).[14]

-

Experiment: Acquire a standard 1D 13C NMR spectrum with proton decoupling.[13] 2D experiments like 1H-13C HSQC can also be run to resolve overlapping signals and confirm assignments.[14]

-

Key Parameters:

-

Pulse Program: Standard 13C observe pulse (e.g., zgpg30).[13]

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 of the carbons of interest for accurate quantification.

-

Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (can be several thousand for 13C).

-

3. Data Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals corresponding to the different carbon positions in the metabolites of interest.

-

The relative intensities of the signals from the 13C-labeled and unlabeled positions provide a measure of isotopic enrichment.[15]

Protocol 2: Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a highly sensitive method for quantifying the incorporation of 13C into metabolites and determining the mass isotopologue distribution (MID).[16][17]

1. Sample Preparation:

-

Metabolite Extraction: Follow the same procedure as for NMR sample preparation (Protocol 1, Step 1a).

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).[12][16]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a column suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[15][16]

-

Mobile Phase: A typical gradient involves water and acetonitrile (B52724) with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.

-

-

Mass Spectrometry (MS):

-

Ionization: Use electrospray ionization (ESI) in negative mode, which is generally effective for carboxylic acids.[17]

-

Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both unlabeled succinate and its 13C4 isotopologue.[15] For untargeted analysis, operate in full scan mode to identify all labeled species.

-

Example Transitions for Succinate:

-

Unlabeled (m/z 117) -> Fragment ions

-

Labeled 13C4 (m/z 121) -> Fragment ions

-

-

3. Data Analysis:

-

Integrate the peak areas for each mass isotopologue of succinate and its downstream metabolites.

-

Correct the raw mass isotopologue distributions for the natural abundance of 13C and other heavy isotopes.

-

The resulting fractional enrichment data can be used in metabolic flux analysis software to calculate the rates of metabolic pathways.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. TCA Cycle [employees.csbsju.edu]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Succinate-GPR-91 Receptor Signaling Is Responsible for Nonalcoholic Steatohepatitis-Associated Fibrosis: Effects of DHA Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Succinic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1571-0.1 [isotope.com]

- 10. SUCNR1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Succinic acid-13C4

An In-depth Technical Guide to Succinic acid-13C4

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled compound essential for metabolic research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its properties, applications, and relevant experimental protocols.

This compound is the isotopically labeled form of succinic acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). As a key intermediate in the Tricarboxylic Acid (TCA) cycle, succinate (B1194679) plays a central role in cellular energy metabolism.[1] Beyond its bioenergetic functions, succinate has been identified as a critical signaling molecule in processes such as inflammation, gene regulation, and tumorigenesis.[1]

The stable, non-radioactive nature of this compound makes it an invaluable tool for researchers. It is primarily used as a tracer to track the metabolic fate of succinate through various biochemical pathways and as an internal standard for precise quantification in complex biological samples.[2][3] Its application allows for the differentiation between endogenous (naturally present) and exogenous (experimentally introduced) succinic acid, which is crucial for pharmacokinetic and metabolic flux studies.[4]

Core Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its use in analytical and experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 201595-67-7 | [2][3][5][6] |

| Unlabeled CAS Number | 110-15-6 | [2][3] |

| Molecular Formula | ¹³C₄H₆O₄ | [6][7] |

| Molecular Weight | ~122.06 g/mol | [2][3][6] |

| Mass Shift | M+4 | |

| Appearance | White to off-white solid | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98-99% | [3] |

| Melting Point | 187-190 °C | [5] |

| Boiling Point | 235 °C | [5] |

| Solubility | Slightly soluble in Methanol (B129727) and Water | [5] |

| Storage Temperature | Room temperature, away from light and moisture | [3] |

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in life sciences research.

-

Metabolic Flux Analysis (MFA): As a tracer, it is used to investigate the TCA cycle and connected metabolic pathways.[1][8] By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity of metabolic routes and identify changes associated with disease or drug treatment.[8]

-

Quantitative Internal Standard: Due to its chemical identity with endogenous succinic acid but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This is critical for accurate biomarker quantification in drug development.[9][10]

-

Pharmacokinetic (PK) Studies: It serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid without interference from the body's natural levels.[4] A study in mice used ¹³C₄SA to determine pharmacokinetic profiles and tissue distribution following intravenous and oral administration.[4]

-

Disease Research: Succinate accumulation is linked to dysfunctions in the succinate dehydrogenase (SDH) enzyme, which has been implicated in certain tumors and inflammatory conditions.[10] this compound enables precise measurement of succinate levels, making it a potential biomarker for diagnosing and monitoring such pathologies.[10]

Key Signaling and Metabolic Pathways

Succinate is a central node in cellular metabolism, primarily known for its role in the mitochondrial TCA cycle.

Caption: Simplified diagram of the Tricarboxylic Acid (TCA) Cycle highlighting Succinate.

Experimental Protocols

The following are generalized protocols for the use of this compound in metabolic research. These should be optimized for specific experimental conditions.

Cell Culture and Labeling for Metabolic Flux Analysis

This protocol outlines the basic steps for introducing the ¹³C tracer to cultured cells.

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment.[1]

-

Medium Preparation: Prepare a culture medium deficient in unlabeled succinate to maximize the incorporation of this compound. The tracer concentration should be optimized but often ranges from physiological levels to slightly higher.[1]

-

Labeling: Replace the standard medium with the ¹³C-containing medium and incubate for a duration sufficient to approach isotopic steady state. This time must be determined empirically for each cell line.

-

Harvesting: Rapidly quench metabolic activity by placing the culture dish on dry ice and aspirating the medium. Wash cells with ice-cold saline before extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a typical workflow for analyzing this compound in biological samples, such as tissues or cells.[10][11]

Caption: Experimental workflow for the quantification of this compound via LC-MS/MS.

Detailed Methodology:

-

Sample Preparation & Extraction:

-

Internal Standard (IS): Prepare an extraction solvent (e.g., 80% methanol in water) containing a known concentration of a different stable isotope-labeled standard, like Succinic acid-d4, for accurate quantification.[11]

-

Homogenization: Add the cold extraction solvent to the weighed tissue or cell pellet and homogenize thoroughly, keeping the sample cold to prevent metabolic changes.[11]

-

Protein Precipitation: Incubate the homogenate at -20°C for at least one hour to precipitate proteins.[11]

-

Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[11]

-

Extraction: Carefully transfer the supernatant to a new tube. Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.[11]

-

Reconstitution: Reconstitute the dried metabolites in a small volume of the initial LC mobile phase.[11]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 column for separation.[10] A typical mobile phase gradient might involve water and acetonitrile (B52724) with a small percentage of formic acid.[4]

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[4][10]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the mass transitions for both this compound and the internal standard.

-

Quantitative Data Summary

Data from pharmacokinetic studies demonstrate the utility of this compound in determining key biological parameters.

Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice (Data adapted from a study involving single intravenous or oral doses)[4]

| Parameter | Value (IV, 10 mg/kg) | Value (Oral, 100 mg/kg) |

| Terminal Half-life (T½) | 0.56 h | - |

| Clearance (CL) | 4574.5 mL/h/kg | - |

| Volume of Distribution (Vd) | 520.8 mL/kg | - |

| Max Concentration (Cmax) in Liver | - | 1167.6 ng/g |

| Time to Max Concentration (Tmax) in Liver | - | 0.25 h |

| Oral Bioavailability (F) | - | 1.5% |

Conclusion

This compound is an indispensable tool in modern biological and pharmaceutical research. Its utility as a stable isotope tracer and an internal standard allows for precise and reliable investigation of metabolic pathways, quantification of biomarkers, and characterization of pharmacokinetic profiles. The detailed protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this powerful compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Succinic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1571-0.1 [isotope.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS - 201595-67-7 | Axios Research [axios-research.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Succinic acid-13C4 supplier

An In-depth Technical Guide to Succinic acid-13C4 for Researchers and Drug Development Professionals

Introduction

Succinic acid, a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, has transcended its traditional role in cellular energy production to become recognized as a critical signaling molecule.[1] It influences a variety of cellular processes, including inflammation, immune response, and tumorigenesis.[1][2] The stable isotope-labeled form, this compound, provides researchers with a powerful tool to trace the metabolic fate of succinate (B1194679) in intricate biological systems. By replacing the four carbon atoms with their heavy isotope, 13C, this tracer allows for the precise tracking and quantification of succinate's contribution to metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide offers a comprehensive overview of this compound, detailing its commercial availability, key properties, and applications. It provides detailed experimental protocols for its use in metabolic flux analysis and pharmacokinetic studies, supplemented by visualizations of relevant pathways and workflows to empower researchers in their study design and execution.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers, each providing high-purity standards suitable for sensitive research applications. The choice of supplier may be influenced by factors such as isotopic purity, available quantities, and specific documentation provided.

| Supplier | Synonym | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Butanedioic acid-13C4 | 201595-67-7 | 122.06 | 99 atom % 13C | ≥99% (CP) |

| Cambridge Isotope Laboratories, Inc. | Butanedioic acid | 201595-67-7 | 122.06 | 99% | ≥98% |

| MedChemExpress | Wormwood acid-13C4 | 201595-67-7 | 122.06 | 99 atom % 13C | ≥98% |

| Clearsynth | Not Specified | 201595-67-7 | 122.06 | Not Specified | Not Specified |

Physicochemical and Safety Data

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Source |

| Linear Formula | HO₂¹³C¹³CH₂¹³CH₂¹³CO₂H | Sigma-Aldrich[3] |

| Molecular Weight | 122.06 g/mol | Sigma-Aldrich[3], CIL[4] |

| Melting Point | 187-190 °C | Sigma-Aldrich[3] |

| Boiling Point | 235 °C | Sigma-Aldrich[3] |

| Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[3], CIL[4] |

| Mass Shift | M+4 | Sigma-Aldrich[3] |

| Hazard Statements | H318 (Causes serious eye damage) | Sigma-Aldrich[3] |

| Precautionary Statements | P280, P305 + P351 + P338 | Sigma-Aldrich[3] |

Core Applications in Research

The unique ability to trace all four carbon atoms of the succinate molecule makes this compound an invaluable tool in several research domains.

Metabolic Flux Analysis in the TCA Cycle

This compound is a direct probe for investigating the latter half of the TCA cycle.[2] It allows for precise flux measurements through succinate dehydrogenase (Complex II of the electron transport chain) and fumarase, providing high-resolution data on mitochondrial function and bioenergetics. This is particularly relevant in oncology, where cancer cells exhibit significant metabolic reprogramming, and in studying metabolic diseases characterized by mitochondrial dysfunction.[2]

Diagram 1: Role of Succinate in the TCA Cycle

Extracellular Signaling via SUCNR1

Beyond its intracellular role, succinate is an important signaling molecule that, when released into the extracellular space, activates the G-protein coupled receptor SUCNR1 (GPR91).[2] This signaling cascade is implicated in processes like inflammation, immune cell activation, and angiogenesis.[2] Tracing with this compound can help elucidate the dynamics of succinate efflux and its subsequent signaling effects in various pathological conditions.

Diagram 2: Simplified SUCNR1 Signaling Pathway

Pharmacokinetic and Tissue Distribution Studies

To distinguish an exogenously administered compound from its endogenous counterpart, stable isotope-labeled versions are essential. This compound serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid.[5][6] This is critical for evaluating dosing regimens and understanding the in vivo behavior of succinate-based therapies.[5]

A study in mice using this compound revealed key pharmacokinetic parameters following intravenous and oral administration.[5][6][7]

| Parameter | Value (IV Dose: 10 mg/kg) | Value (Oral Dose: 100 mg/kg) |

| Clearance (CL) | 4574.5 mL/h/kg | Not Applicable |

| Volume of Distribution (Vd) | 520.8 mL/kg | Not Applicable |

| Terminal Half-life (t½) | 0.56 h | Not Applicable |

| Bioavailability (F) | Not Applicable | 1.5% |

| Peak Plasma Time (Tmax) | Not Applicable | 0.25 - 0.5 h |

Data sourced from a pharmacokinetic study in ICR mice.[5][6][7]

Key Experimental Protocols

Protocol 1: In Vitro 13C Metabolic Flux Analysis (MFA)

This protocol outlines a generalized workflow for conducting a 13C-MFA experiment in cultured cells using this compound.

Diagram 3: Experimental Workflow for 13C-MFA

Methodology:

-

Cell Culture & Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and grow in standard culture medium.[1]

-

Isotopic Labeling: To begin the tracing experiment, replace the standard medium with a specially prepared medium deficient in unlabeled succinate but containing a defined concentration of this compound. The optimal concentration and labeling duration must be determined empirically to achieve an isotopic steady state.[1][2]

-

Metabolism Quenching & Harvesting: After the labeling period, rapidly halt all metabolic activity to preserve the isotopic enrichment pattern. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as 80% methanol. Scrape and collect the cell lysate.[1]

-

Metabolite Extraction: Separate the polar (metabolites) and non-polar (lipids, proteins) fractions, often by centrifugation. The polar extract containing the 13C-labeled metabolites is collected and dried.

-

Sample Analysis: Reconstitute the dried metabolite extract in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR).

-

LC-MS/MS: This technique is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the number of 13C atoms incorporated into each downstream metabolite.

-

NMR: 13C NMR can also be used to determine isotopic enrichment at specific carbon positions within a molecule.[1]

-

-

Data Analysis: The resulting data is used to calculate metabolic fluxes through the relevant pathways, providing a quantitative map of cellular metabolism.

Protocol 2: In Vivo Pharmacokinetic Analysis

This protocol is based on a study that evaluated the pharmacokinetics and tissue distribution of this compound in mice.[5][6]

Methodology:

-

Animal Model: Utilize a suitable animal model (e.g., ICR mice). House animals under standard conditions with controlled light-dark cycles and access to food and water.

-

Compound Administration:

-

Intravenous (IV): Administer a precise dose of this compound (e.g., 10 mg/kg) dissolved in a sterile vehicle via the tail vein.

-

Oral (PO): Administer a dose (e.g., 100 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Plasma: Collect blood samples into anticoagulant-treated tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose). Centrifuge the blood to separate the plasma.

-

Tissues: At the final time point or in separate cohorts, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, adipose tissue).[5][7]

-

-

Sample Preparation:

-

Plasma samples may require protein precipitation (e.g., with acetonitrile).

-

Tissue samples must be weighed and homogenized.

-

Use a validated method for extracting this compound from the biological matrix.

-

-

Quantitative Analysis: Analyze the concentration of this compound in the prepared samples using a validated Ultra High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[5]

-

Pharmacokinetic Modeling: Use the plasma concentration-time data to perform a non-compartmental analysis to determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion

This compound is an indispensable tool for modern biomedical research, offering unparalleled precision in tracing the metabolic and signaling roles of succinate. Its application spans from fundamental metabolic flux analysis in cell culture to complex pharmacokinetic and tissue distribution studies in whole organisms. By leveraging the detailed protocols and understanding the pathways outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate this compound into their experimental designs to gain novel insights into cellular function and accelerate the development of new therapeutic strategies.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 13C 99atom 201595-67-7 [sigmaaldrich.com]

- 4. Succinic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1571-0.1 [isotope.com]

- 5. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Succinic Acid-13C4: From Commercial Sources to Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Succinic acid-13C4, a stable isotope-labeled compound essential for metabolic research and drug development. We will delve into its commercial availability, key applications, and the experimental protocols necessary for its effective use. This guide is intended to be a practical resource for scientists at the forefront of metabolic investigation.

Commercial Availability and Specifications

This compound is readily available from several reputable commercial suppliers. The isotopically labeled carbons allow for the precise tracing of succinate's metabolic fate in complex biological systems, distinguishing it from the endogenous, unlabeled pool. Key suppliers include Sigma-Aldrich, Cambridge Isotope Laboratories, and MedChemExpress. The quantitative specifications from these suppliers are summarized in the table below for easy comparison.

| Supplier | Product Number (Example) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 491985 | ≥ 99 atom % 13C[1] | ≥ 99% (CP)[1] | 100 mg, 250 mg |

| Cambridge Isotope Laboratories | CLM-1571 | 99%[2][3] | 98%[3] | 0.1 g, 0.25 g |

| MedChemExpress | HY-112395S | Not explicitly stated, but implied to be high for tracer studies. | Not explicitly stated, but implied to be high for research use. | Varies |

Note: Product numbers, available quantities, and pricing are subject to change. Please refer to the suppliers' websites for the most current information.

Core Applications in Research and Drug Development

This compound is a powerful tool in metabolic research, primarily utilized as a tracer in metabolic flux analysis (MFA) to investigate the tricarboxylic acid (TCA) cycle.[3][4] Its applications extend to pharmacokinetic studies and understanding the role of succinate (B1194679) as a signaling molecule in various physiological and pathological processes.[5][6]

Metabolic Flux Analysis

In 13C-MFA, cells or organisms are cultured in the presence of a 13C-labeled substrate, such as this compound. The incorporation of the 13C label into downstream metabolites is then measured, typically by mass spectrometry. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing a detailed picture of cellular metabolism.

Pharmacokinetic Studies

This compound serves as a surrogate analyte to distinguish exogenous (administered) succinate from the endogenous pool in pharmacokinetic studies.[5][6] This is crucial for accurately determining parameters such as bioavailability, clearance, volume of distribution, and tissue distribution of succinic acid.[5][6]

Signaling Pathways Investigation

Recent research has highlighted succinate's role as a signaling molecule, particularly in inflammation and cancer. This compound can be used to trace the succinate that is transported out of the mitochondria and into the cytosol or extracellular space, where it can activate specific signaling pathways.

Key Signaling Pathways Involving Succinate

Succinate, beyond its role in the TCA cycle, acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91) and by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α).

HIF-1α Stabilization

Under certain conditions, such as ischemia or inflammation, succinate can accumulate in the cytosol. Here, it inhibits prolyl hydroxylase (PHD) enzymes, which are responsible for marking HIF-1α for degradation. The stabilization of HIF-1α leads to the transcription of genes involved in processes like angiogenesis and inflammation.

SUCNR1 Signaling

Extracellular succinate can bind to and activate the SUCNR1 receptor, a G protein-coupled receptor. This initiates downstream signaling cascades that can modulate immune cell activity and other cellular responses.

Experimental Protocols

The analysis of this compound and its labeled metabolites in biological samples is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The general workflow for a tracer experiment using this compound involves several key steps, from sample collection to data analysis.

LC-MS/MS Method for this compound Analysis

This method is suitable for the direct analysis of this compound in biological samples without the need for derivatization.

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a cold solvent, typically a mixture of methanol, acetonitrile (B52724), and water.

-

Add an internal standard (e.g., d4-Succinic acid) to correct for sample loss during preparation.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transitions for both unlabeled succinate and this compound.

-

GC-MS Method for this compound Analysis

This method requires a derivatization step to make the non-volatile succinic acid amenable to gas chromatography.

-

Sample Preparation and Derivatization:

-

Follow the same initial extraction steps as for the LC-MS/MS method.

-

After drying the supernatant, perform a derivatization reaction. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.[7][8]

-

The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 3-4 hours).[7]

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: A split/splitless or programmable temperature vaporization (PTV) injector.

-

Oven Program: A temperature gradient is used to separate the derivatized metabolites.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic fragment ions of the derivatized succinate and its 13C4-labeled counterpart for quantification.

-

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism and its role in health and disease. Its commercial availability, coupled with well-established analytical methods, enables detailed and quantitative studies of the TCA cycle, related metabolic pathways, and succinate-mediated signaling. This guide provides a foundational understanding of the resources and methodologies required to effectively incorporate this compound into your research, paving the way for new discoveries in drug development and the broader life sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

role of Succinic acid-13C4 in TCA cycle

An In-depth Technical Guide on the Role of Succinic acid-13C4 in the TCA Cycle

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid, a key metabolic intermediate of the tricarboxylic acid (TCA) cycle, is centrally positioned in cellular energy metabolism and biosynthetic pathways. Beyond its bioenergetic role, succinate (B1194679) has emerged as a critical signaling molecule, influencing processes such as inflammation, gene expression, and tumorigenesis.[1][2] Stable isotope tracing using uniformly labeled this compound (¹³C₄SA) is a powerful technique to quantitatively track the metabolic fate of succinate, distinguish exogenous from endogenous pools, and elucidate the dynamics of the TCA cycle and its connected pathways.[3]

This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer. It details its role in metabolic flux analysis, provides established experimental protocols for its use, presents quantitative data for pharmacokinetic analysis, and visualizes the core metabolic and signaling pathways involved.

Core Principles of ¹³C₄-Succinate Tracing

The fundamental principle of ¹³C metabolic tracing involves introducing a substrate enriched with the stable, heavy isotope ¹³C into a biological system.[4] As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopologue distributions (MIDs)—the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2)—in these metabolites using mass spectrometry (MS), researchers can quantify the rates (fluxes) of intracellular reactions.[4]

This compound, being uniformly labeled, allows for the tracing of the entire carbon backbone of the succinate molecule as it is metabolized in the TCA cycle. Upon entering the mitochondria, labeled succinate is oxidized to fumarate, hydrated to malate, and further oxidized to oxaloacetate, transferring all four ¹³C atoms to these subsequent intermediates in the first turn of the cycle.[5] This provides a direct method to probe the activity of the latter half of the TCA cycle.

Data Presentation: Quantitative Analysis

The use of ¹³C₄-Succinate enables precise quantitative measurements of both its pharmacokinetics and its contribution to metabolic pools.

Pharmacokinetics of this compound

A study evaluating the pharmacokinetic profile of this compound in mice provides key parameters for in vivo experimental design.[3][6] The data, collected after intravenous (IV) and oral (PO) administration, highlights rapid absorption and clearance.[6]

| Parameter | Value (IV, 10 mg/kg) | Value (PO, 100 mg/kg) |

| Cmax (Max Concentration) | - | 629.7 ± 33.5 ng/mL |

| Tmax (Time to Max Conc.) | - | 0.25 h |

| T½ (Terminal Half-life) | 0.56 ± 0.09 h | 0.83 ± 0.21 h |

| CL (Clearance) | 4574.5 ± 744.2 mL/h/kg | - |

| Vss (Volume of Distribution) | 520.8 ± 88.8 mL/kg | - |

| F (Oral Bioavailability) | - | 1.5% |

| Table 1: Pharmacokinetic parameters of ¹³C₄-Succinic Acid in mice. Data adapted from Jung et al., 2022.[6] |

Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates

Following the administration of ¹³C₄-Succinate, the enrichment of downstream metabolites can be quantified. The table below provides an illustrative example of the expected fractional enrichment in key TCA cycle intermediates after one turn of the cycle, assuming ¹³C₄-Succinate is the primary tracer. The M+4 isotopologue represents the molecule containing all four carbons from the succinate tracer.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 0.10 | 0.00 | 0.00 | 0.00 | 0.90 |

| Fumarate | 0.15 | 0.00 | 0.00 | 0.00 | 0.85 |

| Malate | 0.18 | 0.00 | 0.00 | 0.00 | 0.82 |

| Aspartate | 0.25 | 0.00 | 0.00 | 0.00 | 0.75 |

| Table 2: Illustrative fractional enrichment of M+4 isotopologues in TCA cycle intermediates following labeling with this compound. Values are representative examples and will vary based on experimental conditions and the contribution of other carbon sources. |

Experimental Protocols

The following sections provide generalized protocols for using ¹³C₄-Succinate in metabolic research. Optimization is recommended for specific cell types, experimental conditions, and analytical instruments.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[7]

-

Medium Preparation: Prepare culture medium containing ¹³C₄-Succinate at the desired final concentration. The standard medium should be used as a base.

-

Isotope Labeling: Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C₄-Succinate containing medium.[1]

-

Incubation: Incubate the cells for a predetermined time to allow for the tracer to be incorporated into downstream metabolites and reach isotopic steady state. The time required can range from minutes to several hours depending on the pathway.[8]

Protocol 2: Metabolite Extraction from Cells

This protocol is critical to halt metabolic activity instantly and extract metabolites for analysis.[1]

-

Quenching: Aspirate the labeling medium. Immediately place the culture plate on dry ice and add an ice-cold extraction solvent (e.g., 80% methanol, chilled to -80°C) to quench all enzymatic activity.[7]

-

Cell Lysis and Collection: Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

-

Extraction: Vortex the cell lysate vigorously and incubate on ice for 15-20 minutes to ensure complete extraction.[1]

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis. Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[1] Store dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying ¹³C incorporation into polar metabolites like TCA cycle intermediates without derivatization.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) or 50% methanol).[1]

-

Chromatographic Separation: Separate metabolites using a suitable column, such as a Synergi Fusion-RP or a HILIC column. A common method for ¹³C₄SA analysis uses a C18 column.[6]

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[6] Use Multiple Reaction Monitoring (MRM) to quantify specific precursor-product ion transitions for both unlabeled and ¹³C-labeled versions of succinate and other intermediates.[6]

-

Example Transition for ¹³C₄SA: Precursor ion (Q1): m/z 121.1; Product ion (Q3): m/z 75.0.[6]

-

-

Data Analysis: Integrate the peak areas for each mass isotopologue. Correct for the natural abundance of ¹³C to determine the fractional enrichment, which is then used for metabolic flux analysis.

Protocol 4: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust alternative, particularly for amino acids derived from TCA cycle intermediates. This method requires chemical derivatization to make the metabolites volatile.

-

Derivatization:

-

Ensure the metabolite extract is completely dry.

-

Add 50 µL of a suitable solvent like anhydrous pyridine, followed by 50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

-

Tightly cap the vial, vortex, and heat at 70-95°C for 1-4 hours to ensure complete derivatization.

-

-

GC-MS Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS system equipped with a suitable column (e.g., DB-5ms).[1]

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions from the resulting fragments.[1]

Mandatory Visualizations

Metabolic and Signaling Pathways

The following diagrams visualize the metabolic fate of ¹³C₄-Succinate within the TCA cycle, a typical experimental workflow, and the dual role of succinate as a signaling molecule.

Caption: Metabolic fate of ¹³C₄-Succinate in the TCA cycle.

References

Succinic Acid-13C4 as a Metabolic Tracer: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Succinic Acid-13C4 in Metabolic Research

Stable isotope tracing is a powerful methodology used to quantitatively track the metabolic fate of molecules and elucidate the dynamics of biochemical pathways.[1] Succinic acid uniformly labeled with carbon-13 ([U-13C4]Succinate) is a key metabolic tracer for investigating the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production, and its connected metabolic networks.[1][2] Unlike tracers that enter central carbon metabolism upstream, such as glucose or glutamine, 13C4-succinate provides a direct probe into the downstream portion of the TCA cycle. This makes it particularly advantageous for studying mitochondrial function, anaplerotic and cataplerotic fluxes, and metabolic reprogramming in various disease states, including cancer and immunological disorders.[3][4]

Beyond its bioenergetic role, succinate (B1194679) has been identified as a critical signaling molecule that can influence cellular processes like gene expression and inflammation, often through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) or by acting on its cell-surface receptor SUCNR1.[1][5][6] By introducing 13C4-succinate into a biological system, researchers can trace the incorporation of these heavy isotopes into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise measurement of metabolic fluxes.[1]

Core Principles and Comparative Analysis

The core principle of using 13C4-succinate is to introduce a labeled substrate and measure the mass isotopologue distributions (MIDs) in downstream metabolites.[2] This reveals the fractional abundance of each isotopologue and allows for the calculation of metabolic fluxes.[2]

When [U-13C4]succinate enters the TCA cycle, it is converted to M+4 fumarate, M+4 malate, and M+4 oxaloacetate. In the subsequent turn of the cycle, this M+4 oxaloacetate condenses with unlabeled (M+0) acetyl-CoA to form M+4 citrate. As the cycle progresses, labeled carbons are lost through decarboxylation steps, leading to a complex but predictable labeling pattern in all cycle intermediates.[7][8]

Table 1: Comparative Analysis of Common ¹³C Isotopic Tracers

| Tracer | Primary Pathways Traced | Key Insights & Advantages | Limitations |

|---|---|---|---|

| This compound | TCA Cycle (latter half), Electron Transport Chain (Complex II), Anaplerosis/Cataplerosis.[3] | Provides high-resolution data on the latter half of the TCA cycle; excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.[3] | Less informative for upstream pathways like glycolysis or the Pentose Phosphate Pathway (PPP).[3] |

| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via PDH & PC).[3][7] | The gold standard for studying glucose metabolism, providing precise estimates for glycolytic and PPP fluxes.[3][7] | Labeling of TCA cycle intermediates can be complex to interpret due to multiple entry points and turns.[7] |

| [U-13C5]Glutamine | TCA Cycle (anaplerosis), Glutaminolysis, Reductive Carboxylation.[3] | Preferred tracer for studying anaplerosis and cancer metabolism where glutaminolysis is often upregulated.[3][9] | Labeling of glycolytic intermediates is indirect and less informative.[3] |

Experimental Design and Workflow

A successful tracer experiment requires careful planning, from cell culture to data analysis. The general workflow involves culturing cells to a steady state, introducing the 13C-labeled succinate, rapidly quenching metabolism, extracting metabolites, and analyzing the extracts using mass spectrometry.[2][3]

Detailed Experimental Protocols

These protocols are generalized and should be optimized for specific experimental systems.

Cell Culture and Labeling

This protocol is a general guideline for labeling adherent cells.

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.[1]

-

Medium Preparation: Prepare a custom culture medium deficient in unlabeled succinate to maximize the incorporation of the 13C tracer. The concentration of this compound will need to be optimized but often ranges from physiological levels to slightly higher.[1]

-

Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed 13C-succinate-containing labeling medium.[1][2]

-

Incubation: Incubate the cells for a duration determined by the turnover rate of the metabolites of interest. For steady-state analysis, a longer period is required to ensure isotopic equilibrium.

Metabolite Quenching and Extraction

This step is critical for obtaining a representative snapshot of the intracellular metabolic state.

-

Quenching: To halt all metabolic activity, place the culture plates on ice.[2] Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.[2] Scrape the cells and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[2]

-

Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[2]

-

Clarification: Centrifuge the samples at maximum speed (e.g., >13,000 g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

-

Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.[10] Dried extracts can be stored at -80°C until analysis.[11]

Sample Preparation for Mass Spectrometry

-

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with your chromatography method (e.g., 50% methanol or a specific mobile phase composition).[2][12]

-

Clarification: Vortex the sample thoroughly and centrifuge at high speed to pellet any insoluble material.[12]

-

Transfer: Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.[12]

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires chemical derivatization to increase the volatility of polar metabolites like organic acids.[10] Silylation is a common method.[10][13]

-

Methoximation: To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., 30-40°C for 90 minutes) to protect carbonyl groups.[10]

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10][13] Incubate at an elevated temperature (e.g., 37-70°C for 30-120 minutes) to form volatile derivatives.[10]

-

Transfer: The derivatized sample is now ready for GC-MS analysis. Transfer to a GC autosampler vial.

-

Analytical Methodologies

Both LC-MS and GC-MS are powerful platforms for analyzing 13C-labeled metabolites.[2] The choice depends on the specific metabolites of interest and available instrumentation.

Table 2: Typical GC-MS Parameters for Organic Acid Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | Mid-polarity column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film).[2][10] |

| Inlet Temperature | 250-280°C.[10] |

| Carrier Gas | Helium at ~1 mL/min.[10] |

| Oven Program | Start at 70-100°C, hold, then ramp at 5-15°C/min to a final temp of 280-320°C.[10][14] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[10] |

| Acquisition Mode | Full scan mode to obtain mass isotopologue distributions or Single Ion Monitoring (SIM) for improved sensitivity.[10][15] |

Table 3: Typical LC-MS Parameters for Polar Metabolite Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[2][12] |

| Mobile Phases | Typically an acetonitrile/water system with additives like ammonium (B1175870) acetate (B1210297) or formate. |

| Flow Rate | 0.2-0.4 mL/min.[16] |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for organic acids.[13][16] |

| Acquisition Mode | Full scan on a high-resolution MS (e.g., Orbitrap, Q-TOF) or Multiple Reaction Monitoring (MRM) on a triple quadrupole for quantification.[2][13] |

Quantitative Data and Interpretation

Analysis of MS data provides the mass isotopologue distribution (MID), which must be corrected for the natural abundance of 13C and other isotopes.[17] The resulting fractional enrichment reveals the contribution of the tracer to each metabolite pool.

Table 4: Expected Mass Spectrometry Data for [U-¹³C₄]-Succinate

| Technique | Ion/Fragment Analyzed | Expected m/z |

|---|---|---|

| LC-MS (Negative ESI) | [M-H]⁻ | 121.03[13] |

| GC-MS (MTBSTFA derivative) | [M-57]⁺ (loss of t-butyl group) | 309.15[13] |

Note: The m/z values are for the fully ¹³C-labeled isotopologue. The presence of naturally occurring isotopes will result in a distribution.[13]

A study on the pharmacokinetics of 13C4-succinic acid in mice provides valuable data for in vivo experimental design.[16][18]

Table 5: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice

| Parameter | Value (Following 10 mg/kg IV Dose) |

|---|---|

| Clearance (CL) | 4574.5 mL/h/kg[16][18] |

| Volume of Distribution (Vd) | 520.8 mL/kg[16][18] |

| Terminal Half-life (t₁/₂) | 0.56 h[16][18] |

| Oral Bioavailability (F%) | 1.5% (at 100 mg/kg oral dose)[16][18] |

Key Metabolic & Signaling Pathways

Tracing this compound through the TCA Cycle

[U-13C4]Succinate enters the cycle and its four labeled carbons are tracked through subsequent intermediates. This allows for the quantification of flux through enzymes like succinate dehydrogenase and fumarase.[1][3]

Succinate Signaling Pathways

Accumulated succinate can act as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). This leads to the stabilization of HIF-1α, promoting a pro-tumorigenic, pseudohypoxic state. Extracellularly, succinate can signal through its G-protein coupled receptor, SUCNR1.[5][6]

Applications in Research and Drug Development

The unique insights provided by this compound make it an invaluable tool in several key areas:

-

Oncology: Cancer cells often exhibit profound metabolic reprogramming, including alterations in the TCA cycle (the "Warburg effect" and beyond).[3][5] this compound can be used to probe these changes and assess the metabolic impact of anti-cancer drugs that target mitochondrial metabolism.[3]

-

Immunology: Succinate is now recognized as a critical signaling molecule in the immune system, linking cellular metabolism to immune cell activation and function. Tracing with 13C4-succinate can help elucidate the role of its metabolism in immune cell differentiation and inflammatory responses.[3]

-

Metabolic Diseases: Conditions such as diabetes and obesity are often associated with mitochondrial dysfunction.[3] 13C4-succinate can be used to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic interventions aimed at restoring mitochondrial health.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The Role of Succinic Acid Metabolism in Ovarian Cancer [frontiersin.org]

- 6. The Role of Succinic Acid Metabolism in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice [mdpi.com]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Isotopic Labeling with Succinic acid-13C4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with Succinic acid-13C4 is a powerful technique for elucidating the intricate workings of cellular metabolism, particularly within the tricarboxylic acid (TCA) cycle. By introducing this labeled intermediate, researchers can trace the metabolic fate of succinate (B1194679) and quantify the flux through critical biochemical pathways. This technical guide provides a comprehensive overview of the core principles of 13C isotopic labeling using this compound, detailed experimental protocols for its application, and methods for data analysis and interpretation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this methodology to gain deeper insights into metabolic function in health and disease, and to assess the metabolic effects of novel therapeutics.

Core Principles of Isotopic Labeling with this compound

The fundamental principle of 13C isotopic labeling lies in the substitution of the naturally abundant, lighter carbon isotope (¹²C) with the heavier, stable isotope (¹³C) in a substrate molecule.[1][2] When cells or organisms are supplied with this compound, all four carbon atoms in the succinate molecule are the ¹³C isotope.[3][4][5][6] This labeled succinate is taken up by cells and enters metabolic pathways, most notably the TCA cycle.[1][7]

As the ¹³C-labeled carbon backbone of succinate is processed by enzymes, the ¹³C atoms are incorporated into downstream metabolites. This results in a mass shift for these metabolites, which can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7] By measuring the distribution of these heavy isotopes in various metabolites, a technique known as Metabolic Flux Analysis (MFA) can be employed to calculate the rates (fluxes) of intracellular reactions.[1][8]

This compound offers a unique advantage as a tracer because it provides a direct entry point into the latter half of the TCA cycle.[9] This targeted approach is particularly valuable for studying mitochondrial function and dysfunction, as well as the metabolic reprogramming that is a hallmark of many diseases, including cancer.[9]

Data Presentation: Quantitative Analysis

The quantitative data obtained from this compound tracing experiments are crucial for interpreting metabolic phenotypes. Below are examples of how such data can be structured.

Table 1: Pharmacokinetic Parameters of this compound in Mice

This table summarizes the pharmacokinetic properties of intravenously and orally administered this compound in mice, providing critical information for in vivo study design.[10][11]

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Clearance (mL/h/kg) | 4574.5 | - |

| Volume of Distribution (mL/kg) | 520.8 | - |

| Terminal Half-life (h) | 0.56 | - |

| Bioavailability (%) | - | 1.5 |

Table 2: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

This table illustrates a hypothetical Mass Isotopologue Distribution (MID) for key TCA cycle intermediates following labeling with this compound. The MID represents the fractional abundance of each isotopologue (M+n), where 'n' is the number of ¹³C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Succinate | 5 | 5 | 10 | 10 | 70 |

| Fumarate | 10 | 5 | 15 | 10 | 60 |

| Malate | 15 | 8 | 17 | 10 | 50 |

| Aspartate | 20 | 10 | 20 | 10 | 40 |

| Citrate | 30 | 15 | 25 | 15 | 15 |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in isotopic labeling studies. The following protocols provide a framework for conducting experiments with this compound.

Cell Culture and Labeling

A critical first step is the appropriate culturing and labeling of cells to ensure maximal incorporation of the tracer.[7]

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.[7]

-

Medium Preparation: Prepare a culture medium that is deficient in unlabeled succinate to maximize the incorporation of the labeled tracer. The concentration of this compound will need to be optimized for each cell line but typically ranges from physiological concentrations to slightly higher levels.[7]

-

Labeling: Once cells have reached the desired confluency, replace the standard medium with the medium containing this compound. The duration of the labeling period is critical and depends on the turnover rate of the metabolites of interest. For steady-state flux analysis, a longer incubation time is required to achieve isotopic equilibrium.[7]

-

Harvesting: After the labeling period, rapidly quench metabolism to halt enzymatic activity. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution (e.g., 80% methanol (B129727) at -40°C).[7]

Metabolite Extraction

Efficient extraction of metabolites is key for accurate downstream analysis.

-

Lysis and Extraction: Add a cold extraction solvent to the cell pellet or culture plate. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).[12]

-

Internal Standard: To control for variations in extraction efficiency and instrument response, add a stable isotope-labeled internal standard, such as Succinic acid-d4, to the extraction solvent.[12]

-

Protein Precipitation: Vortex the cell lysate and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.[12]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[12]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.[12]

-

Drying and Reconstitution: Dry the supernatant using a nitrogen evaporator or a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the analytical platform.[12]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into metabolites.[7]

-

Chromatographic Separation: Separate the metabolites using a suitable LC column (e.g., reversed-phase or HILIC) and gradient.[13]

-

Mass Spectrometry: Analyze the samples using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for quantification.[13]

-

Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.[9]

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the specific positions of ¹³C labels within a molecule.[7]

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS).[14]

-

NMR Data Acquisition: Acquire 1D and 2D ¹³C NMR spectra. 2D experiments like HSQC and HMBC can aid in the unambiguous assignment of resonances.[7][14]

-

Data Analysis: Integrate the signals corresponding to the different carbon positions in the metabolites of interest. The relative intensities of the signals from the ¹³C-labeled and unlabeled positions provide a measure of isotopic enrichment. The analysis of ¹³C-¹³C coupling patterns can provide further constraints for metabolic flux analysis.[14]

Mandatory Visualizations

Signaling Pathways

Succinate is not only a metabolic intermediate but also a signaling molecule that can influence cellular processes.[7]

Experimental Workflows

A well-defined workflow is crucial for the successful execution of a this compound labeling experiment.

Conclusion